1-Aminocyclohexyl hydroperoxide

描述

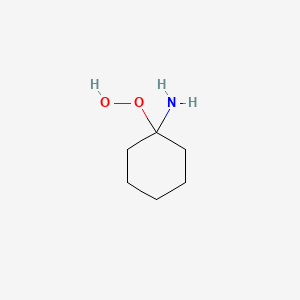

1-Aminocyclohexyl hydroperoxide (ACHP) is an organohydroperoxide characterized by a cyclohexane backbone substituted with an amine (-NH₂) group and a hydroperoxide (-OOH) group. Hydroperoxides are known for their roles in oxidation reactions, radical-mediated processes, and biological oxidative stress pathways. ACHP’s amino group may enhance its solubility in polar solvents and influence its stability or catalytic behavior compared to non-aminated analogs. Potential applications include organic synthesis (e.g., oxidation of active methylene/methyl groups) and biomedical research (e.g., reactive oxygen species (ROS) generation), though explicit data on ACHP requires extrapolation from structurally related compounds .

属性

分子式 |

C6H13NO2 |

|---|---|

分子量 |

131.17 g/mol |

IUPAC 名称 |

1-hydroperoxycyclohexan-1-amine |

InChI |

InChI=1S/C6H13NO2/c7-6(9-8)4-2-1-3-5-6/h8H,1-5,7H2 |

InChI 键 |

FQGKEACLTMRPMR-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)(N)OO |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

tert-Butyl Hydroperoxide (t-BuOOH)

- Structure : (CH₃)₃COOH.

- Reactivity : Widely used as an oxidizing agent in organic synthesis. demonstrates its efficacy in oxidizing active methyl groups of N-heteroaromatic compounds when combined with SeO₂, yielding aldehydes or carboxylic acids in moderate to good yields.

- Stability : Less prone to spontaneous decomposition than H₂O₂ due to steric hindrance from the tert-butyl group.

- Applications : Industrial oxidations, polymerization initiator.

Cumene Hydroperoxide (CHP)

- Structure : C₆H₅C(CH₃)₂OOH.

- Reactivity : Generates ROS (e.g., in , CHP and H₂O₂ pre-treatment protected against chemotherapy-induced alopecia in rats).

- Stability : Sensitive to heat and light, requiring careful storage .

- Applications: Production of phenol and acetone via the Hock rearrangement; ROS studies in dermatology .

Hydrogen Peroxide (H₂O₂)

- Structure : H₂O₂.

- Reactivity: Endogenously produced ROS with broad oxidative applications. highlights its equivalence to CHP in protecting hair follicles, though it is less stable and more prone to rapid decomposition.

- Applications : Disinfectant, bleaching agent, and low-cost oxidant in laboratories.

2-Hydroperoxy-1,3-Dicarbonyl Compounds

- Structure : 1,3-dicarbonyl backbone with a hydroperoxide group.

- Reactivity : Mn(III)-catalyzed autoxidation forms hydroperoxide intermediates, which can degrade to hydroxylated products under specific conditions ().

- Stability : Sensitive to transition metal catalysts (e.g., Mn(OAc)₃ converts hydroperoxides to alcohols at 23°C) .

Data Table: Key Properties of Hydroperoxides

Research Findings and Mechanistic Insights

- Oxidation Efficiency : t-BuOOH outperforms H₂O₂ in controlled oxidations due to slower decomposition, as shown in ’s SeO₂-mediated reactions .

- Catalytic Conversion : Mn(III) catalysts convert hydroperoxides (e.g., pyrazolidinedione derivatives) to alcohols at ambient temperatures, suggesting ACHP could undergo similar metal-mediated transformations .

- Environmental Impact : Hydroperoxides like C97OOH and C98OOH contribute significantly to aerosol-phase organic compounds, highlighting environmental persistence (). ACHP’s volatility and atmospheric behavior remain unexplored but could align with ELVOC dynamics () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。